molecular formula C5H4ClNOS B3187836 4-Chlorothiophene-2-carboxamide CAS No. 176203-88-6

4-Chlorothiophene-2-carboxamide

Cat. No.: B3187836
CAS No.: 176203-88-6
M. Wt: 161.61 g/mol
InChI Key: JXZMYXSGIKGEJA-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-carboxamide is a chemical compound with the molecular formula C5H4ClNOS and a molecular weight of 161.60936 . It is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a chlorine atom substituted at the 4-position and a carboxamide group at the 2-position . The structure was confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR,

Properties

CAS No.

176203-88-6

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

4-chlorothiophene-2-carboxamide

InChI

InChI=1S/C5H4ClNOS/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8)

InChI Key

JXZMYXSGIKGEJA-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Cl)C(=O)N

Canonical SMILES

C1=C(SC=C1Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Equip a 12-L reaction flask with a cooling bath, air stirrer, and thermometer probe and charge with KOH (288.6 g, 5.143 moles) and water (6.04 L) to form a solution that exotherms to about 31° C. Allow the solution to cool to about 28° C., and charge the mixture with 4-chloro-2-thiophene carbonitrile (671.3 g, 4.675 moles) (a small amount of solids are undissolved). Add EtOH (675 mL), at which time a gradual exotherm occurs and continues over 1-1.5 h to about 38° C. Stir the reaction at ambient temperature overnight. Filter the reaction mixture under vacuum, wash with water, and dry to give crude product. Dissolve the solids in EtOAc (10.0 L), treat with Na2SO4 and activated charcoal for 1-2 h, then filter and wash with EtOAc. Concentrate the filtrate on a rotary evaporator at 45° C. until solids begin to precipitate out. Release the vacuum and increase the temperature to 60-65° C. to redissolve the solids. With stirring at 60° C., add heptane (3.5 L) slowly to precipitate solids. Stir for 15-20 min at 60° C., then cool the mixture to 30-40° C. and filter. Wash the solids with heptane (2×0.75 L), and dry to give the title compound as a white solid (235.4 g, 31%). Obtain a second crop (67.8 g, 9%) from the filtrate.
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
288.6 g
Type
reactant
Reaction Step Two
Name
Quantity
6.04 L
Type
solvent
Reaction Step Two
Quantity
671.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 L
Type
solvent
Reaction Step Five
Name
Quantity
675 mL
Type
solvent
Reaction Step Six
Yield
31%

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